2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine 2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804940
InChI: InChI=1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
SMILES: CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C
Molecular Formula: C8H6Cl2N2O
Molecular Weight: 217.05 g/mol

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC13804940

Molecular Formula: C8H6Cl2N2O

Molecular Weight: 217.05 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine -

Specification

Molecular Formula C8H6Cl2N2O
Molecular Weight 217.05 g/mol
IUPAC Name 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine
Standard InChI InChI=1S/C8H6Cl2N2O/c1-3-4(2)13-7-5(3)6(9)11-8(10)12-7/h1-2H3
Standard InChI Key FVIFZHWIKQLJIY-UHFFFAOYSA-N
SMILES CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C
Canonical SMILES CC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a furan ring (a five-membered oxygen-containing heterocycle). Substitutions at the 2- and 4-positions of the pyrimidine ring with chlorine atoms and methyl groups at the 5- and 6-positions of the furan ring confer distinct electronic and steric properties. The IUPAC name, 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine, reflects this substitution pattern.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC8H6Cl2N2O\text{C}_8\text{H}_6\text{Cl}_2\text{N}_2\text{O}
Molecular Weight217.05 g/mol
SMILESCC1=C(OC2=C1C(=NC(=N2)Cl)Cl)C
InChIKeyFVIFZHWIKQLJIY-UHFFFAOYSA-N

The planar fused-ring system enhances π-π stacking potential, while chlorine and methyl groups influence solubility and intermolecular interactions.

Synthetic Pathways and Reactivity

Table 2: Hypothetical Synthetic Intermediates

StepReactantReagent/ConditionsProduct
15,6-Dimethylfuran-2,3-diolPOCl₃, Catalytic DMAP2,4-Dichloro-5,6-dimethylfuran
2Intermediate + PyrimidineThermal cyclization, 150°CTarget Compound

Yield optimization would require careful control of temperature and stoichiometry, though specific data remain proprietary.

Chemical Reactivity

The chlorine atoms at positions 2 and 4 are susceptible to nucleophilic displacement, enabling derivatization. For example:

  • Amination: Reaction with amines could yield 2,4-diamino analogs, a common strategy in kinase inhibitor development .

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions might introduce aryl or heteroaryl groups at chlorine sites .

CompoundTarget KinaseIC₅₀ (μM)Source
PD-089828 (Pyrido analog)FGFr0.13
Hypothetical DerivativeFGFr*Pending

Speculative Therapeutic Applications

  • Oncology: Chlorinated pyrimidines often interfere with DNA synthesis or signal transduction pathways.

  • Anti-inflammatory Agents: Furan rings may modulate cyclooxygenase (COX) activity, though this remains untested.

Hazard CategoryStatement CodeDescription
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

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